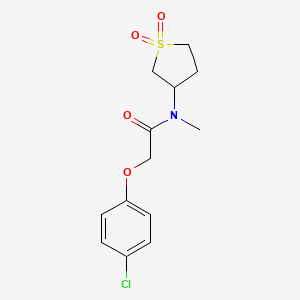
1,1'-Dipropylhafnocene Dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dipropylhafnocene Dichloride is an organometallic compound with the chemical formula C16H22Cl2Hf. It is a pale yellowish-gray crystalline solid that is stable at room temperature and soluble in organic solvents such as benzene, toluene, and chloroform . This compound is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins .
Vorbereitungsmethoden
The synthesis of 1,1’-Dipropylhafnocene Dichloride typically involves the reaction of hafnium tetrachloride with propylcyclopentadiene in the presence of a suitable solvent . The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired product. The general steps are as follows:
- Dissolve hafnium tetrachloride in an organic solvent such as toluene.
- Add propylcyclopentadiene to the solution.
- Stir the mixture at a controlled temperature for a specified period.
- Isolate the product by filtration and purify it through recrystallization .
Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Analyse Chemischer Reaktionen
1,1’-Dipropylhafnocene Dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hafnium oxide derivatives.
Reduction: Reduction reactions can yield hafnium hydrides.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dipropylhafnocene Dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,1’-Dipropylhafnocene Dichloride exerts its catalytic effects involves the coordination of the hafnium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets include olefins and other unsaturated compounds, and the pathways involved are primarily related to polymerization and cyclization reactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dipropylhafnocene Dichloride is unique among similar compounds due to its specific propyl substituents, which influence its reactivity and solubility. Similar compounds include:
- Bis(ethylcyclopentadienyl)hafnium Dichloride
- Bis(isopropylcyclopentadienyl)hafnium Dichloride
- Bis(pentamethylcyclopentadienyl)hafnium Dichloride
These compounds share similar structures but differ in their substituents, which can affect their catalytic properties and applications .
Eigenschaften
CAS-Nummer |
85722-06-1 |
|---|---|
Molekularformel |
C16H22Cl2Hf |
Molekulargewicht |
463.7 g/mol |
IUPAC-Name |
hafnium(4+);1-propylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
UQWWTMGDSKPUTB-UHFFFAOYSA-L |
SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
Kanonische SMILES |
CCCC1=CC=C[CH-]1.CCCC1=CC=C[CH-]1.[Cl-].[Cl-].[Hf+4] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)






![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)


![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2357712.png)
![2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357714.png)
